Fenthionsulfoxide
Overview
Description
Fenthionsulfoxide is a major photodegradation product of the organophosphorus pesticide fenthion. It is formed through oxidative reactions and has been identified in studies examining the environmental fate of fenthion, particularly under UVB irradiation . Fenthionsulfoxide is also a metabolite of fenthion in biological systems, where it is formed through the action of cytochrome P450 and flavin-containing monooxygenase enzymes . The compound has been implicated in the antiandrogenic activity of fenthion, although its own antiandrogenic activity appears to be less significant .
Synthesis Analysis
The synthesis of fenthionsulfoxide has been achieved through the oxidation of fenthion. One method involves the use of chiral oxidants, which can produce enantioenriched fenthionsulfoxides with high enantiomeric excess . This process is important for understanding the biological activity of fenthionsulfoxide, as the chirality of the sulfur atom can influence its interaction with biological targets such as acetylcholinesterase .
Molecular Structure Analysis
The molecular structure of fenthionsulfoxide has been determined through X-ray crystallography, which confirmed the absolute configuration of the (+)-enantiomer produced by flavin-containing monooxygenase 1 as (R)-(+)-fenthionsulfoxide . The structure and chirality are crucial for understanding the biological effects of fenthionsulfoxide, as they determine how the molecule interacts with enzymes and receptors in the body.
Chemical Reactions Analysis
Fenthionsulfoxide is involved in various chemical reactions, including further oxidation to fenoxon sulfoxide, which is a potent inhibitor of acetylcholinesterase . The compound can also undergo hydrolysis in aqueous media, with its stability decreasing at higher pH levels and temperatures . The hydrolysis products of fenthionsulfoxide and its metabolites have been studied to understand their environmental persistence and potential toxicity .
Physical and Chemical Properties Analysis
The physical and chemical properties of fenthionsulfoxide, such as its stability in aqueous solutions and susceptibility to hydrolysis, are influenced by environmental factors like pH and temperature . These properties are important for predicting the environmental behavior of fenthionsulfoxide and its potential impact on human health and ecosystems .
Scientific Research Applications
Fenthion-Induced Oxidative Stress
Fenthion, an organophosphate insecticide, is known for its ability to induce oxidative stress in various organisms. Studies have shown that fenthion exposure leads to increased levels of malondialdehyde (MDA), indicating enhanced lipid peroxidation and oxidative damage. These effects were observed in different tissues such as the liver, kidney, heart, and brain of rats and frogs, revealing the potential of fenthion as a source of oxidative stress and the importance of monitoring biomarkers like MDA for environmental and health assessments (Kanter & Çelik, 2012).
Protective Role of Natural Antioxidants
The protective effects of natural antioxidants against fenthion-induced oxidative stress have been investigated. Artemisia campestris, for example, showed promising results in alleviating the oxidative damage and hepatotoxicity caused by fenthion in female rats and their pups. This suggests the potential of certain natural compounds in mitigating the negative impacts of fenthion exposure on liver health (Sefi et al., 2011).
Genotoxicity and Oxidative Stress in Aquatic Organisms
The genotoxic effects of fenthion have also been studied in aquatic organisms. For instance, the African catfish Clarias gariepinus showed a high induction of micronuclei in blood erythrocytes and increased oxidative stress parameters in liver and gill tissues upon exposure to fenthion. These findings highlight the significance of integrated approaches like the micronucleus test and oxidative stress parameters in assessing the risk of pollutants in aquatic ecosystems (Nwani et al., 2017).
Organophosphate Toxicity and Protective Agents
Research on the protective effects of agents like melatonin and N-acetylcysteine against organophosphate toxicity induced by fenthion in rats has provided insights into possible intervention strategies. Melatonin showed potential in modulating fenthion-induced oxidative stress by inhibiting lipid peroxidation and increasing antioxidant activity in tissues. On the other hand, N-acetylcysteine's effectiveness seemed dose-dependent, highlighting the importance of appropriate dosing in overcoming oxidative stress induced by fenthion (Buyukokuroglu et al., 2007).
Safety And Hazards
properties
IUPAC Name |
dimethoxy-(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O4PS2/c1-8-7-9(5-6-10(8)17(4)11)14-15(16,12-2)13-3/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAPIMGBBDILHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O4PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058076 | |
Record name | Mesulfenfos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mesulfenfos | |
CAS RN |
3761-41-9, 852952-67-1, 852952-68-2 | |
Record name | Mesulfenfos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3761-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mesulfenfos [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003761419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesulfenfos, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852952671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesulfenfos, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852952682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesulfenfos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mesulfenfos | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MESULFENFOS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/724UP1459F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.